

(S)-Plevitrexed: A Technical Overview of Investigational Applications in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Research, Scientific, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the investigational use of (S)-Plevitrexed, a potent, non-polyglutamatable, second-generation thymidylate synthase (TS) inhibitor, in the field of oncology. While the initial request specified the (R)-enantiomer, extensive research has revealed that the clinically investigated compound is, in fact, the (S)-enantiomer, also known as ZD9331 and BGC 9331. This document will therefore focus on the available preclinical and clinical data for (S)-Plevitrexed.

(S)-Plevitrexed has been evaluated in several solid tumors, demonstrating a manageable safety profile and showing signs of clinical activity, particularly in gastric and ovarian cancers. This guide summarizes the quantitative data from key clinical trials, details the experimental protocols employed in its evaluation, and visualizes its mechanism of action and clinical trial workflows.

Introduction to (S)-Plevitrexed

(S)-Plevitrexed is an orally bioavailable, small molecule, antifolate quinazoline derivative.[1] Its chemical structure is (2S)-2-[[4-[--INVALID-LINK--amino]-2-fluorobenzoyl]amino]-4-(1H-tetrazol-5-yl)butanoic acid. The "(2S)" designation confirms the compound as the (S)-enantiomer.



Unlike first-generation antifolates such as methotrexate, and in contrast to other TS inhibitors like pemetrexed, (S)-Plevitrexed does not undergo polyglutamylation within the cell. This characteristic was rationally designed to potentially reduce toxicities associated with the retention of polyglutamated forms in normal tissues and to overcome resistance mechanisms related to reduced expression of folylpolyglutamate synthetase (FPGS).

Mechanism of Action

(S)-Plevitrexed exerts its antineoplastic effects by directly inhibiting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.

Cellular Uptake

(S)-Plevitrexed is transported into cancer cells via two primary mechanisms:

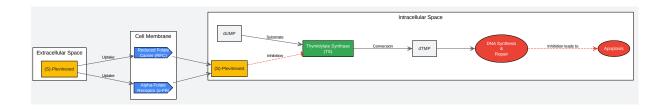
- Reduced Folate Carrier (RFC): A ubiquitously expressed transporter for physiological folates.
- Alpha-Folate Receptor (α-FR): A receptor that is often overexpressed in certain types of cancer, notably ovarian cancer.

This dual-uptake mechanism may contribute to its activity in a range of tumors.

Inhibition of Thymidylate Synthase and Downstream Effects

Once inside the cell, (S)-Plevitrexed binds to the folate binding site of thymidylate synthase, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This inhibition leads to a depletion of the thymidine triphosphate (dTTP) pool, which is necessary for DNA replication and repair. The disruption of DNA synthesis ultimately triggers cell cycle arrest and apoptosis.





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Figure 1: Mechanism of action of (S)-Plevitrexed.

Investigational Indications and Clinical Trial Data

(S)-Plevitrexed has been investigated in Phase I and II clinical trials for a variety of solid tumors. The most promising results have been observed in gastric and ovarian cancer.

Gastric Cancer

A Phase II multicenter trial evaluated (S)-Plevitrexed monotherapy as a first-line treatment for patients with advanced gastric cancer.[2]

Table 1: Summary of Phase II Trial of (S)-Plevitrexed in Gastric Cancer[2]



Parameter	Data
Number of Patients	29
Treatment Regimen	Regimen 1: 130 mg/m² IV infusion, weekly for 2 weeks, then 1 week rest. Regimen 2 (dosereduced): 65 mg/m² with the same schedule.
Partial Response (PR)	17.2% (5 patients, all in Regimen 2)
Disease Stabilization	55.2% (16 patients)
Disease Control Rate	72.4%
Median Time to Progression	98 days
Most Frequent Adverse Events	Neutropenia (62%), Diarrhea (38%)

Ovarian Cancer

A Phase II study assessed the efficacy and tolerability of (S)-Plevitrexed in heavily pretreated patients with ovarian or primary peritoneal cancer.[3]

Table 2: Summary of Phase II Trial of (S)-Plevitrexed in Ovarian Cancer[3]



Parameter	Data
Number of Patients	44
Treatment Regimen	130 mg/m² IV infusion on Days 1 and 8 of a 3- week cycle
Complete Response (CR)	1 patient (in a patient receiving it as eighth-line therapy)
Partial Response (PR)	2 patients
Objective Response Rate	7%
Stable Disease	7 patients
Disease Control Rate	23%
Median Time to Progression	53 days
Most Frequent Adverse Events	Nausea (73%), Vomiting (48%), Neutropenia (50%)

Other Solid Tumors

(S)-Plevitrexed has also been investigated in other solid tumors, including pancreatic and colorectal cancer, though with less reported success compared to gastric and ovarian cancer. Further research would be needed to fully delineate its activity in these indications.

Experimental ProtocolsPreclinical Evaluation

- Cell Lines: A panel of human tumor cell lines, including those known to overexpress the αfolate receptor (e.g., ovarian cancer cell lines) and those with varying levels of RFC
 expression, were likely used.
- Cytotoxicity Assays: Standard assays such as MTT or SRB would have been employed to determine the half-maximal inhibitory concentration (IC50) of (S)-Plevitrexed.

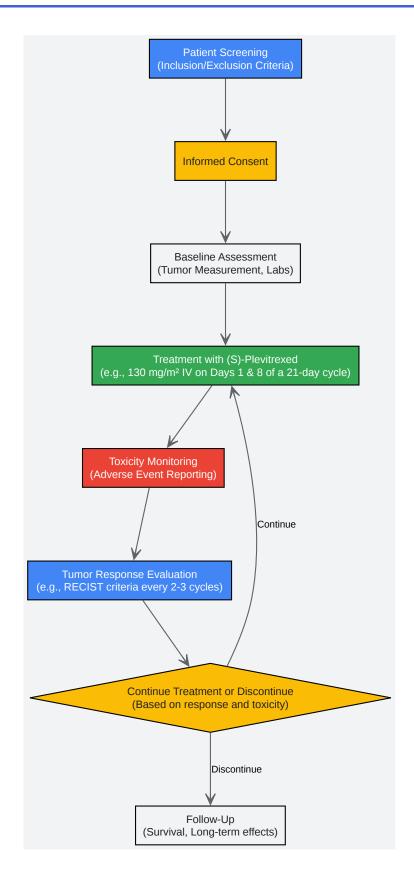


- Enzyme Inhibition Assays: The inhibitory activity against purified thymidylate synthase would be quantified to determine the Ki value.
- Cellular Uptake Studies: Radiolabeled (S)-Plevitrexed could be used to measure its uptake into cells and to differentiate between RFC- and α-FR-mediated transport by using specific inhibitors or cell lines with modulated transporter/receptor expression.
- Animal Models: Human tumor xenograft models in immunocompromised mice (e.g., nude mice) are standard for evaluating the in vivo efficacy of anticancer agents. Tumors from various cancer types would be implanted subcutaneously.
- Dosing and Administration: (S)-Plevitrexed would be administered through various routes (e.g., oral, intravenous) and schedules to determine the maximum tolerated dose (MTD) and optimal therapeutic regimen.
- Efficacy Assessment: Tumor growth inhibition would be measured over time by caliper measurements of the tumor volume.
- Pharmacokinetic Analysis: Blood and tissue samples would be collected at various time points after drug administration to determine the pharmacokinetic profile of (S)-Plevitrexed.

Clinical Trial Protocol (Phase II Example)

The following represents a generalized experimental workflow for a Phase II clinical trial of (S)-Plevitrexed based on the available data.





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- To cite this document: BenchChem. [(S)-Plevitrexed: A Technical Overview of Investigational Applications in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12431839#investigational-indications-for-r-plevitrexed-in-oncology]

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